![molecular formula C13H21NO2 B7577359 Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of a research program to develop new analgesic drugs. However, its psychoactive effects and high potency as a cannabinoid receptor agonist have made it a popular recreational drug.
Mechanism of Action
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. When it binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This results in a range of physiological effects, including pain relief, relaxation, and altered perception.
Biochemical and physiological effects:
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. It has also been found to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its high potency as a CB1 receptor agonist, which allows for precise control over the activation of these receptors. However, its psychoactive effects and potential for abuse make it difficult to use in certain types of experiments, particularly those involving human subjects.
Future Directions
There are several future directions for research on Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone and related synthetic cannabinoids. One area of interest is the development of new drugs that target specific cannabinoid receptor subtypes, which could lead to more precise therapeutic effects and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organ systems, particularly in heavy users. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and cancer.
Synthesis Methods
The synthesis of Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, including the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 8-azabicyclo[3.2.1]octan-3-one to form a lactam intermediate. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product.
Scientific Research Applications
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been found to be a potent agonist of both CB1 and CB2 receptors, with a higher affinity for CB1 receptors. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on the nervous system, immune system, and other organ systems.
properties
IUPAC Name |
cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-12-7-10-5-6-11(8-12)14(10)13(16)9-3-1-2-4-9/h9-12,15H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNSBSVOIDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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